Acid Lability Comparison: tert-Amyloxycarbonyl vs. tert-Butoxycarbonyl Group
The acid lability of the resulting tert-amyloxycarbonyl (Aoc) protecting group is quantitatively comparable to that of the widely used tert-butoxycarbonyl (Boc) group. In a foundational study, the Aoc group was found to be cleaved as smoothly as the Boc group under acidic conditions [1]. This direct head-to-head comparison demonstrates that di-tert-amyl dicarbonate can be used as a functional alternative to Boc anhydride when the larger steric profile of the tert-amyl group is required, without compromising the essential, facile acid-mediated deprotection step. The conditions for deprotection were identical for both groups.
| Evidence Dimension | Acid-catalyzed deprotection rate |
|---|---|
| Target Compound Data | Cleavage occurs smoothly |
| Comparator Or Baseline | tert-Butoxycarbonyl (Boc) group: Cleavage occurs smoothly |
| Quantified Difference | Comparable (qualitatively identical) deprotection rate |
| Conditions | Standard acidic deprotection conditions for Boc/Aoc groups |
Why This Matters
This parity in acid lability ensures that switching to di-tert-amyl dicarbonate will not necessitate re-optimization of the deprotection step in a synthetic sequence, preserving workflow continuity.
- [1] Sakakibara, S., Shin, M., Fujino, M., Shimonishi, Y., Inoue, S., & Inukai, N. (1965). t-Amyloxycarbonyl as a New Protecting Group in Peptide Synthesis. I. The Synthesis and Properties of N-t-Amyloxycarbonylamino Acids and Related Compounds. Bulletin of the Chemical Society of Japan, 38(9), 1522-1525. View Source
